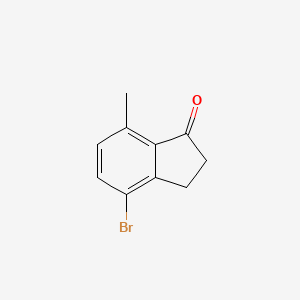

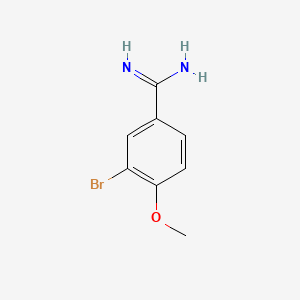

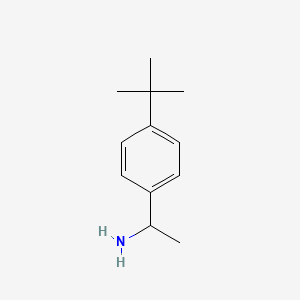

![molecular formula C9H9NOS B1276173 2-(Benzo[d]thiazol-2-yl)ethanol CAS No. 46055-91-8](/img/structure/B1276173.png)

2-(Benzo[d]thiazol-2-yl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzo[d]thiazol-2-yl)ethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, a diastereoselective synthesis of benzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles was reported using a cycloaddition reaction of benzothiazolium salts with 3-nitrochromenes, which could be related to the synthesis of similar benzothiazole compounds . Another study described a green synthesis approach for benzo[d]imidazo[2,1-b]thiazol-3-yl)-2H-chromen-2-one derivatives using ethanol-PEG-600 under catalyst-free conditions, highlighting the potential for eco-friendly synthesis routes for benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, was elucidated using NMR, UV-Vis spectroscopy, and X-ray diffraction methods, and the findings were supported by density functional theory (DFT) calculations . Similarly, the crystal structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol was determined, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application. The cycloaddition reactions mentioned earlier are examples of how benzothiazole compounds can be chemically modified to produce new derivatives with potentially different properties . Additionally, the synthesis of N-(thiazol-2-yl)benzamide derivatives and their investigation as supramolecular gelators demonstrate the chemical versatility of benzothiazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. Spectroscopic studies have shown that solvent effects can significantly impact the molecular aggregation and fluorescence properties of benzothiazole-related compounds . The thermal behavior of these compounds can be studied using techniques like TG/DTA, as demonstrated in the analysis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one . Furthermore, the antimycotic activity of certain benzothiazole ethers indicates the potential for pharmaceutical applications .

科学研究应用

Green Synthesis Advancements

A novel approach for synthesizing benzo[d]imidazo[2,1-b]thiazol-3-yl)-2H-chromen-2-one derivatives using a catalyst-free and environmentally friendly process was developed. This method, involving ethanol-PEG-600, offers advantages like shorter reaction times and high conversions without the need for traditional purification methods (Balwe et al., 2017).

Catalytic Activity in Olefin Oxidation

The synthesis of dioxidovanadium(V) complexes with tridentate NNN donor ligands, including benzo[d]thiazole, has been explored. These complexes demonstrate significant catalytic activity in olefin oxidation, using hydrogen peroxide as an oxidant, indicating potential applications in chemical synthesis and industrial processes (Ghorbanloo et al., 2017).

Application in Material Science

A study on N-(thiazol-2-yl)benzamide derivatives revealed their potential as supramolecular gelators. These compounds, including variants with benzo[d]thiazol-2-yl groups, exhibit notable gelation behavior towards ethanol/water mixtures, highlighting their potential application in the field of material science and engineering (Yadav & Ballabh, 2020).

Spectroscopic Studies

Research into the molecular aggregation of compounds related to benzo[d]thiazol-2-yl in various organic solvents, including ethanol, has been conducted. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in different environments (Matwijczuk et al., 2016).

Synthetic Methodology

The development of novel synthetic methodologies utilizing 2-(benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile has led to the creation of new benzothiazole derivatives. This research expands the toolkit available for synthesizing complex organic molecules, potentially useful in various fields of chemistry (Zaki et al., 2006).

未来方向

Thiazole derivatives have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new thiazole-based drugs, with a particular focus on their potential use in cancer therapy . The development of new synthetic pathways for the preparation of thiazole derivatives is also a promising area of research .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUYWUZEQHQLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407082 |

Source

|

| Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-yl)ethanol | |

CAS RN |

46055-91-8 |

Source

|

| Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

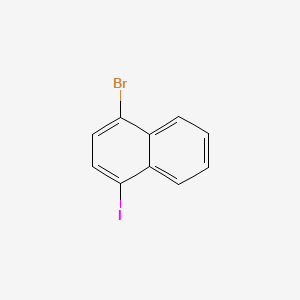

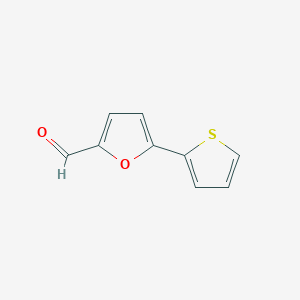

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)